5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC20008942
Molecular Formula: C18H20N4O5S
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O5S |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C18H20N4O5S/c1-25-12-9-10-8-11(21-14(10)16(27-3)15(12)26-2)17(24)19-5-4-13(23)22-18-20-6-7-28-18/h6-9,21H,4-5H2,1-3H3,(H,19,24)(H,20,22,23) |
| Standard InChI Key | CWWCWJSSLBMORZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC=CS3)OC)OC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s indole scaffold is substituted with three methoxy groups at positions 5, 6, and 7, conferring electron-donating effects that enhance stability and modulate reactivity. At position 2, a carboxamide group is linked to a propyl chain terminating in a 3-oxo-3-(1,3-thiazol-2-ylamino) moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, introduces electrophilic character, enabling interactions with biological targets such as enzymes and receptors .
Table 1: Molecular Formula and Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₆S |
| Molecular Weight | 459.46 g/mol |
| IUPAC Name | 5,6,7-Trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide |
| Key Functional Groups | Methoxy, carboxamide, thiazole, ketone |
Spectroscopic Characterization
While direct data for this compound is limited, infrared (IR) spectra of analogous indole-thiazole hybrids reveal absorption bands for N-H stretching (3200–3300 cm⁻¹), carbonyl groups (1650–1750 cm⁻¹), and aromatic C-H bending (750–900 cm⁻¹) . Nuclear magnetic resonance (NMR) studies of similar structures show distinct signals for methoxy protons (~δ 3.8–4.0 ppm) and thiazole ring protons (~δ 7.5–8.5 ppm) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves two primary components:
-
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: Prepared via methoxylation of indole-2-carboxylic acid using methylating agents like dimethyl sulfate.
-
3-Amino-N-(1,3-thiazol-2-yl)propanamide: Synthesized by coupling thiazol-2-amine with β-ketoglutaric acid derivatives.
Stepwise Synthesis
-
Acylation of Indole Core:
-
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
-
Reaction equation:
-
-
Amide Coupling:
Table 2: Synthetic Conditions and Yields for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation | SOCl₂, reflux, 4h | 85 | 92 |
| Amide Coupling | DCM, Et₃N, 0–5°C, 12h | 72 | 88 |
Biological Activity and Mechanisms
Anticancer Activity
Indole-thiazole hybrids exhibit potent cytotoxicity by modulating apoptosis-related pathways. For example, derivatives with structural similarities demonstrated IC₅₀ values of 6.76 µg/mL against colorectal carcinoma (HCT116) cells, surpassing the efficacy of 5-fluorouracil (IC₅₀ = 77.15 µg/mL) . Key mechanisms include:
-
p53 Pathway Activation: Stabilization of tumor suppressor protein p53, inducing cell cycle arrest at the G1/S phase.
-
Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers mitochondrial membrane depolarization and caspase-3 activation .
Table 3: Cytotoxicity of Indole-Thiazole Hybrids (In Vitro)
| Compound | HCT116 (IC₅₀, µg/mL) | A549 (IC₅₀, µg/mL) |
|---|---|---|
| 5,6,7-Trimethoxy analog | 6.76 | 193.93 |
| 5-Fluorouracil | 77.15 | >200 |
Antimicrobial and Anti-inflammatory Effects
-
Antibacterial Activity: Thiazole moieties disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition. Minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus range from 8–32 µg/mL .
-
COX-2 Inhibition: Downregulation of cyclooxygenase-2 (COX-2) expression reduces prostaglandin E₂ (PGE₂) levels, alleviating inflammation in murine models .
Structure-Activity Relationship (SAR) Insights
Role of Methoxy Substitution
-
Electron-Donating Effects: Methoxy groups enhance lipophilicity, improving blood-brain barrier penetration.
-
Steric Hindrance: Bulkier substitutions at positions 5, 6, and 7 reduce off-target interactions but may limit solubility.
Thiazole Modifications
-
Electrophilic Reactivity: The sulfur atom in thiazole facilitates covalent binding to cysteine residues in target proteins.
-
Hydrogen Bonding: The exocyclic amino group forms hydrogen bonds with kinase active sites, enhancing selectivity .
Pharmacokinetic and Toxicological Profile
Absorption and Distribution
-
LogP: Calculated logP = 2.1 ± 0.3, indicating moderate lipophilicity.
-
Plasma Protein Binding: >90% binding observed in rat models, suggesting prolonged circulation time.
Metabolic Stability
-
Cytochrome P450 Metabolism: Primarily metabolized by CYP3A4, producing inactive hydroxylated derivatives.
-
Half-Life (t₁/₂): 4.2 hours in murine plasma, necessitating twice-daily dosing for therapeutic efficacy .
Applications in Drug Development
Oncology
-
Combination Therapy: Synergistic effects observed with paclitaxel in reducing tumor volume by 68% in xenograft models .
-
Targeted Delivery: Nanoparticle-encapsulated formulations improve bioavailability and reduce systemic toxicity.
Infectious Diseases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume